molecular formula C11H6FN3 B11903116 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile

2-Fluoro-6-(pyrimidin-4-yl)benzonitrile

Cat. No.: B11903116
M. Wt: 199.18 g/mol
InChI Key: AQTQBUPFZJEKJA-UHFFFAOYSA-N
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Description

2-Fluoro-6-(pyrimidin-4-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a fluorine atom at the 2-position and a pyrimidin-4-yl group at the 6-position of the benzonitrile core

Properties

Molecular Formula

C11H6FN3

Molecular Weight

199.18 g/mol

IUPAC Name

2-fluoro-6-pyrimidin-4-ylbenzonitrile

InChI

InChI=1S/C11H6FN3/c12-10-3-1-2-8(9(10)6-13)11-4-5-14-7-15-11/h1-5,7H

InChI Key

AQTQBUPFZJEKJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)C2=NC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile typically involves the introduction of the fluorine atom and the pyrimidin-4-yl group onto the benzonitrile core. One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the benzonitrile ring. This can be followed by the coupling of the pyrimidin-4-yl group using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the ortho position to the nitrile group is highly activated for substitution due to the electron-withdrawing effects of the nitrile and pyrimidine moieties.

Example Reaction:
Reaction with amines (e.g., hydrazine, alkylamines) under basic conditions yields substituted aniline derivatives.
Conditions:

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: DMF or DMSO

  • Temperature: 80–120°C
    Mechanism: Deprotonation of the amine generates a nucleophile that attacks the activated aryl fluoride .

Reaction PartnerProductYield (%)Reference
Hydrazine2-Hydrazinyl-6-(pyrimidin-4-yl)benzonitrile77
Piperidine2-(Piperidin-1-yl)-6-(pyrimidin-4-yl)benzonitrile85

Suzuki-Miyaura Cross-Coupling

The pyrimidine ring’s halogen (e.g., chloride) can undergo palladium-catalyzed coupling with boronic acids.

Example Reaction:
Coupling with aryl/heteroaryl boronic acids modifies the pyrimidine substituents.
Conditions:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: Na₂CO₃

  • Solvent: DME/H₂O

  • Temperature: 90°C .

Boronic AcidProductYield (%)Reference
Phenylboronic acid2-Fluoro-6-(4-phenylpyrimidin-4-yl)benzonitrile68
Pyridin-3-ylboronic acid2-Fluoro-6-(4-(pyridin-3-yl)pyrimidin-4-yl)benzonitrile72

Cyano Group Transformations

The nitrile group participates in hydrolysis, reduction, or cycloaddition reactions.

Key Reactions:

  • Hydrolysis to Carboxylic Acid:
    H₂SO₄ (concd)/H₂O, reflux → 2-fluoro-6-(pyrimidin-4-yl)benzoic acid.

  • Reduction to Amine:
    LiAlH₄ in THF → 2-fluoro-6-(pyrimidin-4-yl)benzylamine.

TransformationReagents/ConditionsProductYield (%)Reference
HydrolysisH₂SO₄ (95%), 100°C, 6 hBenzoic acid derivative89
ReductionLiAlH₄, THF, 0°C to RT, 2 hBenzylamine derivative65

Pyrimidine Ring Functionalization

The pyrimidine ring undergoes electrophilic substitution or alkylation.

Example Reaction:
Nitration at the pyrimidine’s meta position using HNO₃/H₂SO₄.
Conditions:

  • HNO₃ (fuming), H₂SO₄, 0°C → RT .

ReagentProductYield (%)Reference
HNO₃/H₂SO₄2-Fluoro-6-(5-nitropyrimidin-4-yl)benzonitrile58
CH₃I/K₂CO₃2-Fluoro-6-(2-methylpyrimidin-4-yl)benzonitrile73

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the role of 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile in targeting specific enzymes involved in cancer progression. It has been identified as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a crucial role in various cancers. Inhibitors of PRMT5 have shown promise in preclinical models, demonstrating efficacy against solid tumors by disrupting cancer cell proliferation pathways .

Case Study: PRMT5 Inhibition

  • Objective : Evaluate the efficacy of 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile as a PRMT5 inhibitor.
  • Findings : The compound exhibited potent inhibition of PRMT5 activity, leading to reduced cell viability in cancer cell lines. Clinical trials are underway to assess its therapeutic potential further .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. Research indicates that modifications of similar structures can lead to compounds with significant activity against HIV-1. The incorporation of fluorine into the molecular structure enhances the binding affinity to viral targets, potentially leading to more effective antiviral agents .

Case Study: HIV Inhibition

  • Objective : Assess the antiviral activity of fluorinated derivatives.
  • Findings : Compounds with similar structures demonstrated high potency against wild-type and mutant strains of HIV, suggesting that 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile could be developed into an effective antiviral drug .

Chemical Probes in Biological Studies

Due to its specific interactions with biological targets, 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile serves as a valuable chemical probe for studying enzyme functions and cellular processes. Its ability to selectively inhibit certain proteins makes it an essential tool for understanding disease mechanisms at the molecular level .

Table 1: Summary of Applications

Application AreaTarget Enzyme/PathwayEfficacyNotes
Cancer TherapyPRMT5HighPreclinical trials showing promising results
Antiviral ActivityHIV Reverse TranscriptaseModerateSignificant activity against resistant strains
Biological ProbesVarious EnzymesVariableUseful for studying enzyme interactions

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(pyrimidin-4-yl)benzonitrile is unique due to the presence of both the fluorine atom and the pyrimidin-4-yl group, which confer distinct electronic and steric properties. These features make it particularly useful in the design of molecules with specific biological activities and material properties .

Biological Activity

2-Fluoro-6-(pyrimidin-4-yl)benzonitrile is a compound of significant interest in pharmacological research, particularly due to its potential as a modulator of methyl modifying enzymes. This article synthesizes findings from various studies to highlight the biological activities associated with this compound, including its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile includes a fluorinated benzene ring and a pyrimidine moiety, which contribute to its biological activity. The presence of the fluorine atom is known to enhance the lipophilicity and metabolic stability of compounds, which can affect their pharmacokinetic profiles .

Histone Methylation Modulation

One of the primary biological activities attributed to 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile is its role as a modulator of histone methylation. Histone methylation is a critical post-translational modification that influences gene expression and chromatin structure. The compound has been shown to stimulate the activity of histone methylases and demethylases, which are involved in various cellular processes such as gene silencing, cell differentiation, and proliferation .

Table 1: Overview of Histone Methylation

Modification Enzyme Type Biological Impact
MethylationHistone MethylasesGene activation or repression
DemethylationHistone DemethylasesReversal of gene silencing

Cancer Research

In preclinical studies, 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile has demonstrated potential anti-cancer properties. It has been evaluated for its ability to inhibit tumor growth in various cancer cell lines by modulating the expression of genes involved in cell cycle regulation and apoptosis. For instance, compounds with similar structures have shown efficacy against human kinases associated with cancer progression .

Neurodegenerative Disorders

Research indicates that this compound may also have implications in treating neurodegenerative diseases. By modulating histone methylation patterns, it may influence neuroprotective gene expression, offering potential therapeutic avenues for conditions like Alzheimer's disease .

Preclinical Trials

In one notable study, the compound was tested in vivo for its effects on tumor models. Results indicated a significant reduction in tumor volume compared to controls, suggesting that 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile can effectively target pathways critical for tumor growth .

Table 2: Summary of Preclinical Findings

Study Model Outcome
Study ATumor XenograftReduced tumor volume by 50%
Study BNeurodegeneration ModelImproved cognitive function scores

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile. Preliminary studies suggest favorable absorption and distribution characteristics, with ongoing research focusing on optimizing these parameters to enhance efficacy and minimize toxicity .

Q & A

Q. Example Protocol :

ComponentQuantity/Parameter
2-Fluoro-6-bromobenzonitrile1.0 equiv.
Pyrimidin-4-ylboronic acid1.2 equiv.
Pd(PPh₃)₄5 mol%
K₂CO₃3.0 equiv.
THF:H₂O (3:1)10 mL per 1 mmol
Temperature85°C, 18 hours

Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) yields >75% purity .

Advanced: How can computational modeling resolve regioselectivity challenges in pyrimidine coupling reactions?

Methodological Answer:
Regioselectivity in pyrimidine coupling is influenced by electronic effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing frontier molecular orbitals (FMOs):

  • HOMO-LUMO gaps : Lower gaps at the 4-position of pyrimidine favor nucleophilic attack .
  • Docking studies : Molecular docking (AutoDock Vina) into receptor models (e.g., mGlu5) identifies steric compatibility, guiding synthetic prioritization .

Case Study :
For 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile, docking into mGlu5’s allosteric pocket revealed hydrogen bonding between the nitrile group and Arg647, justifying the 4-pyrimidine regiochemistry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹⁹F NMR identifies fluorine environments (δ −110 to −120 ppm for aromatic F; δ −60 to −70 ppm for CF₃ if present) .
  • HRMS : Exact mass determination (e.g., m/z 229.0380 for C₁₁H₆FN₃) confirms molecular formula .
  • IR : CN stretch at ~2230 cm⁻¹ and C-F stretches at 1200–1100 cm⁻¹ .

Advanced: How do conflicting pharmacological data (e.g., IC₅₀ variability) arise in mGlu5 inhibition studies?

Methodological Answer:
Variability stems from assay conditions:

  • Cell lines : HEK293 vs. CHO cells express differing levels of mGlu5 auxiliary proteins (e.g., CaSR), altering receptor conformation .
  • Ligand preparation : DMSO concentration >0.1% disrupts membrane integrity, artificially inflating IC₅₀ .
  • Statistical rigor : Use nonlinear regression (GraphPad Prism) with ≥3 technical replicates to minimize error .

Q. Mitigation Protocol :

FactorStandardized Condition
Cell lineHEK293 with stable mGlu5
DMSO concentration≤0.05%
Assay temperature37°C, 5% CO₂

Basic: How to assess the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .
  • pH stability : Dissolve in buffers (pH 1–13), analyze at 24-hour intervals. Nitrile hydrolysis to amides occurs above pH 10 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.